2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole
Description
Chemical Structure and Properties: This compound (CAS: 1073354-91-2) features a benzo[d]thiazole core substituted with a methyl group at position 2 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at position 3. Its molecular formula is C₁₃H₁₆BNO₂S, with a molecular weight of 261.15 g/mol. The boronate ester moiety makes it a key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing conjugated systems in materials science and pharmaceuticals .
For example, describes a similar borylation reaction using Pd(PPh₃)₂Cl₂ and bis(pinacolato)diboron, suggesting a plausible route for its preparation .
Properties
IUPAC Name |
2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO2S/c1-9-16-11-8-10(6-7-12(11)19-9)15-17-13(2,3)14(4,5)18-15/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAHKOCHQFHGEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)SC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole typically involves the following steps:
Boronic Acid Formation: The starting material, 2-methylbenzo[d]thiazole, undergoes a reaction with a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a catalyst like palladium or nickel.
Coupling Reaction: The boronic acid derivative is then coupled with a suitable halide or triflate under Suzuki-Miyaura cross-coupling conditions, using a palladium catalyst and a base like potassium carbonate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or large batch reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Purification is typically achieved through recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound is versatile in its reactivity and can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The boronic ester group can be reduced to form boronic acids.
Substitution: The boronic ester group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols are used, often in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Boronic acids.
Substitution: Various substituted boronic esters and boronic acids.
Scientific Research Applications
This compound finds applications in several fields:
Chemistry: It is widely used in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds.
Biology: It serves as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting cancer and infectious diseases.
Industry: It is employed in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its ability to act as a boronic acid derivative, which can form reversible covalent bonds with various biological targets. The boronic ester group can interact with enzymes and receptors, modulating their activity. The thiazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its biological activity.
Molecular Targets and Pathways:
Enzymes: It can inhibit enzymes involved in disease pathways.
Receptors: It can bind to receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
Table 1: Key Structural Analogues
Key Observations :
- Heterocycle Core : The benzo[d]thiazole and benzo[d]oxazole derivatives (e.g., CAS 845872-30-2) differ in the heteroatom (S vs. O), influencing electronic properties. Benzo[d]thiazole is more electron-deficient, enhancing reactivity in cross-coupling reactions .
- Methoxy substituents (CAS 1312765-17-5) may increase solubility in polar solvents .
Comparison :
- Metal Catalysis : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are standard for borylation, as seen in and . Lithium-halogen exchange () offers an alternative for halogenated precursors .
- Solvent Systems : Polar aprotic solvents (dioxane, diethyl ether) are preferred for controlling reaction kinetics .
Cross-Coupling Efficiency :
Pharmaceutical Relevance :
Physical and Spectroscopic Properties
Table 3: Spectral Data Comparison
Notes:
Biological Activity
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Chemical Formula : CHBNOS
- Molecular Weight : 225.12 g/mol
- CAS Number : 1218791-01-5
The compound features a benzo[d]thiazole moiety linked to a dioxaborolane group, which is known for its utility in medicinal chemistry due to its ability to form stable complexes and enhance bioactivity.
Anticancer Properties
Research has indicated that derivatives of benzo[d]thiazole compounds exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that benzo[d]thiazole derivatives could induce apoptosis in human cancer cells by activating caspase pathways. The specific role of the dioxaborolane group in enhancing this effect remains an area of ongoing research .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Compounds containing thiazole rings have been documented to possess antimicrobial effects against a range of pathogens.
Research Findings : In vitro studies have shown that similar benzo[d]thiazole derivatives exhibit activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
Enzyme Inhibition
The dioxaborolane moiety is known for its ability to interact with enzymes. Preliminary studies suggest that 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole may act as an inhibitor of certain phosphodiesterases (PDEs), which are critical in various signaling pathways.
Experimental Evidence : Enzymatic assays conducted on related compounds indicated that the presence of the dioxaborolane significantly enhances enzyme inhibition compared to non-boronated analogs. This suggests potential applications in treating diseases where PDE inhibition is beneficial .
Data Table: Summary of Biological Activities
Q & A
What are the optimized synthetic routes for preparing 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole?
Basic Research Focus
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation . A common approach involves reacting a halogenated benzo[d]thiazole precursor (e.g., 5-bromo-2-methylbenzo[d]thiazole) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a base (KOAc) in anhydrous dioxane under reflux . Yields can exceed 75% with optimized stoichiometry (1:1.5 molar ratio of precursor to diboron) and reaction times (~3–5 hours). Alternative methods include C-H borylation using iridium catalysts for regioselective boron introduction .
How can purification challenges associated with boronic ester intermediates be addressed?
Advanced Methodological Consideration
Boronic esters are prone to hydrolysis and require inert conditions. After synthesis, silica gel column chromatography with non-polar solvents (hexane/ethyl acetate) effectively removes Pd residues and unreacted diboron . For thermally stable derivatives, recrystallization from ethanol/dichloromethane mixtures improves purity (>97%). Characterization via ¹H/¹³C NMR (e.g., boronic ester protons at δ 1.3–1.4 ppm) and high-resolution mass spectrometry (HRMS) confirms structural integrity .
What role does the boronic ester moiety play in cross-coupling reactions for functionalization?
Basic Application
The boronic ester enables Suzuki-Miyaura couplings with aryl/heteroaryl halides, forming biaryl linkages critical for drug discovery and materials science. For example, coupling with 4-bromobenzonitrile under Pd catalysis (e.g., Pd(OAc)₂, SPhos ligand) in THF/H₂O produces extended π-conjugated systems for optoelectronic applications . Reaction optimization includes screening bases (e.g., K₂CO₃ vs. CsF) to enhance efficiency .
How can regioselective C-H borylation be achieved on the benzo[d]thiazole core?
Advanced Synthetic Strategy
Direct C-H borylation using Ir catalysts (e.g., [Ir(OMe)(COD)]₂ with dtbpy ligand) selectively functionalizes the C5 position of benzo[d]thiazole. This method avoids pre-halogenation steps and achieves >80% regioselectivity in toluene at 80°C . Computational modeling (DFT) aids in predicting site selectivity based on electron density and steric hindrance .
What pharmacological screening methods are suitable for evaluating derivatives of this compound?
Advanced Biological Application
Derivatives are screened for cytotoxicity via MTT assays (e.g., against cancer cell lines like HeLa or MCF-7). For mechanistic studies, molecular docking (e.g., with EGFR or COX-2) identifies binding interactions, while flow cytometry assesses apoptosis induction . Boronic esters’ stability in physiological buffers (PBS, pH 7.4) must be validated via HPLC prior to assays .
How is structural elucidation performed for crystalline derivatives of this compound?
Basic Characterization
Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths and angles, confirming boron coordination geometry. For amorphous samples, 2D NMR (HSQC, HMBC) correlates protons and carbons, distinguishing thiazole and boronic ester signals . FT-IR (B-O stretches at ~1350 cm⁻¹) complements analysis .
What are the stability considerations for this compound under varying experimental conditions?
Advanced Handling Protocol
The boronic ester hydrolyzes in protic solvents (e.g., H₂O, MeOH). Storage under argon at −20°C in anhydrous DMSO or DMF is recommended. Thermal stability (TGA/DSC) shows decomposition >150°C, making it suitable for high-temperature reactions (e.g., reflux in dioxane) .
What strategies enable functionalization of the thiazole ring post-borylation?
Advanced Derivatization
Electrophilic substitution (e.g., nitration, bromination) targets the electron-rich C2 position. Light-mediated C-H amidation (using (NH₄)₂S₂O₈ in DMSO) introduces amide groups without metal catalysts, preserving the boronic ester . For alkylation, allyl bromide under basic conditions modifies the N1 position .
How can computational modeling guide the design of derivatives for target-specific applications?
Advanced Computational Approach
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior in OLEDs. Molecular docking (AutoDock Vina) screens derivatives against enzymes (e.g., HIV-1 protease), prioritizing synthesis of high-affinity candidates .
What material science applications leverage the electronic properties of this compound?
Advanced Material Design
The compound’s conjugated system and boron’s electron-deficient nature enable use in OLED emitters and sensors . For example, meta-terphenyl-linked donor-acceptor dyads exhibit intramolecular charge transfer (ICT) for luminescent materials . Cyclic voltammetry (CV) measures redox potentials, correlating with device performance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
